molecular formula C17H21NO3 B13933735 Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate

Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate

Cat. No.: B13933735
M. Wt: 287.35 g/mol
InChI Key: PSOOFNKBSRIOJA-UHFFFAOYSA-N
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Description

Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between a nitrogen-containing ring and a carbocyclic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of a benzyl ester with a suitable azaspirodecane precursor. One common method includes the use of tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, which is reacted with benzaldehyde in the presence of triethylamine and sodium triacetoxyborohydride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Uniqueness: Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate

InChI

InChI=1S/C17H21NO3/c19-15-7-10-17(11-8-15)9-4-12-18(17)16(20)21-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2

InChI Key

PSOOFNKBSRIOJA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(=O)CC2)N(C1)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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